molecular formula C10H8N4O B15069716 (2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide CAS No. 138639-33-5

(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide

Cat. No.: B15069716
CAS No.: 138639-33-5
M. Wt: 200.20 g/mol
InChI Key: VNYOYWRLRJXENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide is a chemical compound with the molecular formula C10H8N4O and a molecular weight of 200.20 g/mol . It is built around the quinazolinone scaffold, a structure recognized in medicinal chemistry as a "privileged structure" for drug development due to its diverse biological potential and presence in over 150 naturally occurring alkaloids . The quinazolinone core is known for its stability and favorable physicochemical properties, including lipophilicity that can aid in penetrating biological barriers . Research into quinazolinone derivatives has revealed a wide spectrum of biological activities, making them valuable intermediates in the discovery of new therapeutic agents . Structure-Activity Relationship (SAR) studies indicate that positions 2, 6, and 8 of the quinazolinone ring system are particularly significant for pharmacological activity, and the addition of various heterocyclic moieties at position 3—where the cyanamide group is located in this compound—can further enhance and modulate its biological properties . This specific substitution pattern makes this compound a compound of significant interest for researchers exploring new active molecules. Quinazolinone derivatives have been investigated for numerous applications, including serving as antifungal agents, anticancer drugs, antibacterial compounds, and anti-inflammatory agents, among others . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

CAS No.

138639-33-5

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

(2-methyl-4-oxoquinazolin-3-yl)cyanamide

InChI

InChI=1S/C10H8N4O/c1-7-13-9-5-3-2-4-8(9)10(15)14(7)12-6-11/h2-5,12H,1H3

InChI Key

VNYOYWRLRJXENO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone scaffold is typically synthesized via cyclocondensation reactions involving anthranilic acid derivatives. For 2-methyl-substituted variants, 2-methylanthranilic acid serves as the primary precursor. A representative protocol involves:

  • Reaction with Chloroacetonitrile :
    In a one-pot procedure, 2-methylanthranilic acid reacts with chloroacetonitrile in methanol under basic conditions (e.g., sodium methoxide). This generates the 2-chloromethylquinazolin-4(3H)-one intermediate, which can undergo nucleophilic substitution with cyanamide.
    $$
    \text{2-Methylanthranilic acid} + \text{ClCH}2\text{CN} \xrightarrow{\text{NaOMe, MeOH}} \text{2-Chloromethyl-4(3H)-quinazolinone} \xrightarrow{\text{NH}2\text{CN}} \text{Target Compound}
    $$
    Key parameters include a 5:1 molar ratio of chloroacetonitrile to anthranilic acid and reflux conditions (60–80°C) for 2–4 hours.

  • Alternative Cyclization Agents :
    Substituting chloroacetonitrile with cyanogen bromide (BrCN) in methanol facilitates direct incorporation of the cyanamide group. This method, however, requires stringent temperature control (0–5°C) to avoid polymerization.

Functionalization at the 3-Position

Introducing the cyanamide group at the 3-position often involves post-cyclization modifications:

  • Nucleophilic Displacement of Halogen :
    If the quinazolinone intermediate contains a leaving group (e.g., chloride) at position 3, cyanamide (NH$$_2$$CN) can displace it under basic conditions. For example, treating 3-chloro-2-methylquinazolin-4(3H)-one with cyanamide in dimethylformamide (DMF) at 80°C yields the target compound.

  • Condensation with Cyanamide Derivatives :
    Reaction of 3-amino-2-methylquinazolin-4(3H)-one with cyanogen bromide (BrCN) in tetrahydrofuran (THF) produces the cyanamide derivative via a nucleophilic addition-elimination mechanism. This method avoids isolation of reactive intermediates but demands anhydrous conditions.

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

  • Methanol vs. THF : Methanol favors cyclocondensation due to its polar protic nature, enhancing nucleophilicity of anthranilic acid. In contrast, THF improves solubility of cyanamide in displacement reactions.
  • Base Selection : Sodium methoxide outperforms triethylamine in deprotonating anthranilic acid, as evidenced by higher yields (72% vs. 58%) in model reactions.

Temperature and Reaction Time

  • Cyclocondensation : Optimal yields (≥70%) occur at 70°C for 3 hours. Prolonged heating (>5 hours) promotes decomposition.
  • Cyanamide Incorporation : Reactions with NH$$_2$$CN proceed efficiently at 80°C for 2 hours, while lower temperatures (50°C) result in incomplete conversion.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :
    • C=O stretch (quinazolinone): 1680–1670 cm$$^{-1}$$.
    • C≡N stretch (cyanamide): 2200–2180 cm$$^{-1}$$.
  • $$^1$$H NMR (DMSO-$$d_6$$) :
    • Quinazolinone H-5: δ 8.17 (d, $$J = 7.2$$ Hz).
    • Methyl group (C-2): δ 2.45 (s).

Crystallographic Analysis

While no crystal structure of the title compound is reported, analogous 2-methylquinazolinones exhibit planar quinazolinone rings with dihedral angles of 86–89° relative to substituents.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinazolinone core to a more saturated form.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated quinazoline derivatives.

Scientific Research Applications

N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Cyanamide-Containing Derivatives Compounds such as 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) () share structural similarities with the target compound. These derivatives feature a cyanamide-associated nitrile group (-C≡N) and hydrazinylidene linkages but differ in their aromatic substitution patterns. Key comparisons include:

Property Target Compound Compound 13a Compound 13b
Core Structure Quinazolinone Ethaneamide-hydrazinylidene Ethaneamide-hydrazinylidene
Functional Groups -NH-CN, C=O (quinazolinone) -C≡N, -SO2NH2, C=O -C≡N, -OCH3, C=O
Melting Point Not reported 288°C 274°C
IR Peaks (cm⁻¹) Not reported 2214 (C≡N), 1664 (C=O) 2212 (C≡N), 1662 (C=O)
Molecular Weight (g/mol) Not reported 357.38 373.38

Key Observations :

  • The cyanamide group in the target compound likely exhibits similar IR absorption (~2200–2215 cm⁻¹ for C≡N) to compounds 13a–b, though its quinazolinone core introduces additional C=O stretching (~1660–1680 cm⁻¹) .
  • Substituents like -CH3 or -OCH3 in analogues modulate solubility and reactivity. For instance, the methoxy group in 13b may enhance lipophilicity compared to the methyl group in 13a .

2.1.2 Quinazoline-Based Derivatives
The compound N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxo-3-(3,5-diphenyl-2H-pyrazol-1(5H)-yl)propanamide () shares the 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold but incorporates a pyrazole-propanamide side chain instead of a cyanamide group.

Property Target Compound Pyrazole-Propanamide Derivative
Core Structure Quinazolinone + cyanamide Quinazolinone + pyrazole-propanamide
Functional Groups -NH-CN, C=O C=O (propanamide), pyrazole
Molecular Weight Not reported 540 [M+H]+ (mass spectrometry)
Biological Activity Not reported Anticancer (MTT assay), antibacterial

Key Observations :

  • The cyanamide group’s absence eliminates nitrile-associated reactivity but retains the quinazolinone’s hydrogen-bonding capacity via C=O and NH groups.
Reactivity and Stability
  • Cyanamide Reactivity: The target compound’s cyanamide group may undergo cycloaddition or nucleophilic substitution reactions, akin to N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a cyanation reagent in metal-catalyzed reactions .
  • Granulated vs.

Biological Activity

(2-Methyl-4-oxoquinazolin-3(4H)-yl)cyanamide is a synthetic compound belonging to the quinazoline family, recognized for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H8_{8}N4_{4}O
  • Molar Mass : Approximately 200.2 g/mol

The unique structural features of this compound contribute to its biological activities, making it a lead structure for developing therapeutic agents against various diseases, particularly those caused by resistant bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its ability to inhibit bacterial enzymes and modulate virulence factors in pathogens such as Pseudomonas aeruginosa, which is associated with serious infections like cystic fibrosis .

The compound's mechanism of action involves:

  • Inhibition of Enzymes : this compound may inhibit specific enzymes crucial for bacterial survival and pathogenicity.
  • Modulation of Biofilm Formation : It has shown potential in reducing biofilm formation and the production of virulence factors without adversely affecting host cell viability .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that derivatives of quinazolinones can exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells .

Case Studies and Research Findings

  • Antitumor Effects :
    • A study demonstrated that quinazolinone derivatives significantly reduced cell viability in aggressive cancer cell lines by up to 55% at specific concentrations .
    • Another investigation highlighted that certain quinazolinone compounds showed promising results against multi-drug resistant strains of Mycobacterium tuberculosis and other cancerous cells .
  • Phenotypic Screening :
    • A phenotypic high-throughput screen identified several quinazolinone derivatives with anti-biofilm activity and reduced virulence factor production in clinical strains of Pseudomonas aeruginosa .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Effects
2-cyano-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamideAntimicrobial, AnticancerEffective against resistant bacterial strains
2-cyano-N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamideAntitumorHigh activity against specific cancer cell lines
Quinazolinone DerivativesAntifungal, AntitumorVarious derivatives show significant cytotoxicity

The structural uniqueness of this compound compared to other similar compounds may confer distinct biological activities, emphasizing its potential as a therapeutic agent in both antimicrobial and anticancer applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-methyl-4-oxoquinazolin-3(4H)-yl)cyanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves constructing the quinazolinone core followed by cyanamide functionalization. For example, quinazolinone derivatives are synthesized via Claisen-Schmidt condensation (chalcone formation) and cyclization using anthranilic acid derivatives and acylating agents (e.g., acetic anhydride) . Cyanamide introduction may occur via nucleophilic substitution or coupling reactions under basic conditions. Reaction optimization (e.g., temperature at 130°C for 1.5 hours, as in cyanamide-mediated cyclization steps) is critical for yield .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3400 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR resolves aromatic protons (δ 6.9–8.4 ppm) and methyl groups (δ 2.42 ppm for -CH₃); ¹³C NMR confirms carbonyl carbons (~170 ppm) and quinazolinone ring carbons .
  • Mass spectrometry (ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 466 for related derivatives) .
  • Melting point analysis : Assesses purity .

Q. How is the anti-cancer activity of quinazolinone-cyanamide derivatives evaluated in preliminary studies?

  • Methodological Answer : The MTT assay is commonly used to screen cytotoxicity against cancer cell lines. For example, derivatives are tested at concentrations ranging from 1–100 μM, with IC₅₀ values calculated to compare potency . Positive controls (e.g., doxorubicin) and cell viability measurements at 24–72 hours ensure reproducibility .

Advanced Research Questions

Q. How can discrepancies in ¹³C NMR spectral data for quinazolinone derivatives be resolved?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For instance, carbonyl carbons in quinazolinone rings can shift between 164–170 ppm depending on protonation states . Using deuterated DMSO or CDCl₃ and comparing with computed spectra (DFT calculations) helps assign signals accurately. Cross-validation with 2D NMR (HSQC, HMBC) resolves overlapping peaks .

Q. What strategies optimize the synthesis of this compound for scalability?

  • Methodological Answer :

  • Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
  • Catalyst screening : Palladium or copper catalysts may enhance cyanamide coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of quinazolinone precursors .

Q. How do molecular docking studies guide the design of quinazolinone-cyanamide derivatives as TACE inhibitors?

  • Methodological Answer : Docking into the TNF-α converting enzyme (TACE) active site (PDB: 3KUC) identifies key interactions:

  • Hydrogen bonding : Cyanamide’s NH group with Glu406.
  • π-π stacking : Quinazolinone’s aromatic ring with His405 .
  • Scoring functions (e.g., AutoDock Vina) : Prioritize compounds with binding energies < -8.0 kcal/mol .

Q. What in silico approaches predict the metabolic stability of this compound?

  • Methodological Answer : Tools like SwissADME or ADMETLab 2.0 assess:

  • CYP450 metabolism : Likelihood of oxidation by CYP3A4/2D6.
  • Half-life : Estimated via hepatocyte microsomal assays in silico.
  • Bioavailability : Lipophilicity (LogP < 5) and topological polar surface area (TPSA > 60 Ų) are optimized for permeability .

Data Contradiction Analysis

Q. How to address conflicting reports on the antibacterial efficacy of quinazolinone-cyanamide derivatives?

  • Methodological Answer : Variations may stem from:

  • Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution (MIC) assays .
  • Compound stability : Degradation in culture media (e.g., pH-dependent hydrolysis) can reduce observed activity. Stability studies via HPLC at 37°C over 24 hours clarify discrepancies .

Structure-Activity Relationship (SAR) Studies

Q. Which structural modifications enhance the anti-inflammatory activity of this compound?

  • Methodological Answer :

  • Electron-withdrawing groups : Substitution at the quinazolinone C2 position (e.g., -Cl, -NO₂) reduces COX-2 IC₅₀ values .
  • Mannich base derivatives : Introducing -NHCH₂R groups improves solubility and TNF-α inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.